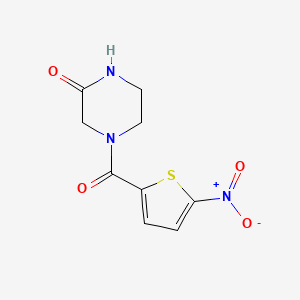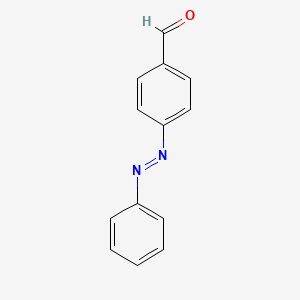
4-Phenylazobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylazobenzaldehyde is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a phenyl group attached to an azobenzene moiety, which in turn is connected to an aldehyde group. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylazobenzaldehyde can be synthesized through several methods. One common approach involves the diazotization of aniline followed by coupling with benzaldehyde. The reaction typically requires acidic conditions and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylazobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 4-Phenylazobenzoic acid.
Reduction: 4-Phenylazobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Phenylazobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to change conformation under light.
Mechanism of Action
The mechanism of action of 4-Phenylazobenzaldehyde primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as in the development of light-responsive materials and in the study of molecular switches. The molecular targets and pathways involved include interactions with cellular components that respond to changes in molecular conformation .
Comparison with Similar Compounds
Azobenzene: Similar in structure but lacks the aldehyde group.
4-Phenylazoaniline: Contains an amino group instead of an aldehyde group.
4-Phenylazobenzoic acid: The oxidized form of 4-Phenylazobenzaldehyde.
Uniqueness: this compound is unique due to its combination of an azobenzene moiety with an aldehyde group, which imparts distinct chemical reactivity and photoresponsive properties. This makes it particularly valuable in applications requiring precise control over molecular conformation and reactivity .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-phenyldiazenylbenzaldehyde |
InChI |
InChI=1S/C13H10N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-10H |
InChI Key |
GCMCYBSKSAMSFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



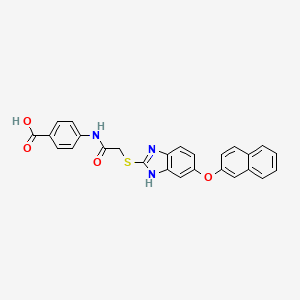
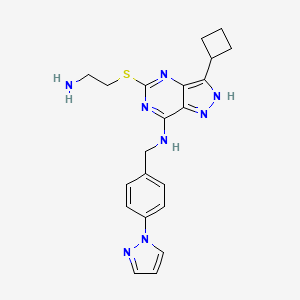
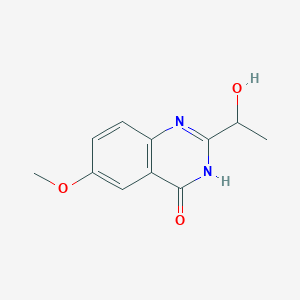
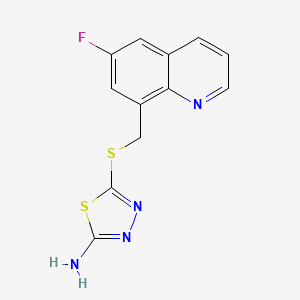
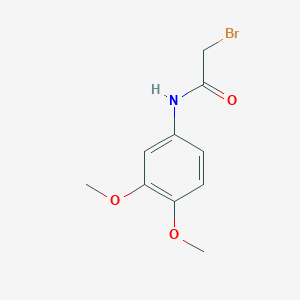
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
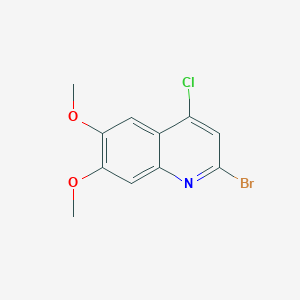
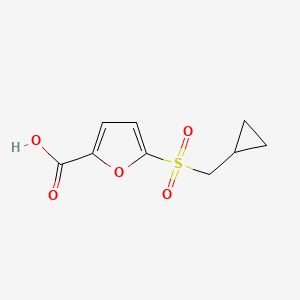

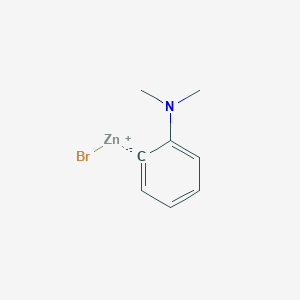
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
